molecular formula C10H9Cl2NOS B2762508 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride CAS No. 2089277-35-8

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B2762508
CAS No.: 2089277-35-8
M. Wt: 262.15
InChI Key: HKLWJNQRNJFPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H9ClNOS·HCl. This compound is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride typically involves the reaction of 3-chlorobenzothiophene with ethyl chloroacetate, followed by amination and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one
  • 3-Chloro-1-benzothiophene-2-carboxylic acid
  • 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethanol

Uniqueness

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS.ClH/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLWJNQRNJFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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